Netarsudil mesylate
Overview
Description
Mechanism of Action
Target of Action
Netarsudil mesylate primarily targets two key proteins: Rho kinase and the norepinephrine transporter (NET) . Rho kinase plays a crucial role in controlling the drainage of fluid from the eye . The norepinephrine transporter, on the other hand, is involved in the reuptake of norepinephrine, a neurotransmitter that plays a role in various physiological processes .
Biochemical Pathways
This compound affects the conventional trabecular pathway of aqueous humor outflow . This is in contrast to many other glaucoma medications that affect the unconventional uveoscleral pathway through mechanisms involving prostaglandin F2-alpha analog . The increased outflow of aqueous humor resulting from the inhibition of Rho kinase and the norepinephrine transporter leads to a reduction in intraocular pressure .
Pharmacokinetics
After instillation into the eye, netarsudil is cleaved by esterases in the cornea to AR-13503, which is the active metabolite . This suggests that the drug primarily acts locally within the eye, minimizing systemic exposure and potential side effects .
Result of Action
The primary result of this compound’s action is the reduction of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension . This is achieved through the increased outflow of aqueous humor and the potential effects of norepinephrine transporter inhibition .
Action Environment
The action of this compound is influenced by the environment within the eye. The drug is administered as eye drops, and its action is localized primarily within the eye . The effectiveness of the drug may be influenced by factors such as the pH of the tear film, the presence of other medications, and individual patient factors such as tear production and blink rate.
Biochemical Analysis
Biochemical Properties
Netarsudil mesylate specifically targets the conventional trabecular pathway of aqueous humour outflow . It acts as an inhibitor to the rho kinase and norepinephrine transporters found there . This is in contrast to many other glaucoma medications that affect protaglandin F2-alpha analog-like mechanisms in the unconventional uveoscleral pathway .
Cellular Effects
This compound has been shown to disrupt actin stress fibers and focal adhesions in trabecular meshwork cells . It also blocks the profibrotic effects of transforming growth factor-β2 in human trabecular meshwork cells .
Molecular Mechanism
The mechanism of action of this compound is not entirely clear. It inhibits the enzyme rho kinase, which appears to increase outflow of aqueous humor through the trabecular meshwork, and also to reduce pressure in the veins of the episcleral layer . The drug also inhibits the norepinephrine transporter .
Temporal Effects in Laboratory Settings
In a study conducted on porcine anterior segment cultures, it was found that while a standard concentration of 1 μM of netarsudil did cause an intraocular pressure (IOP) reduction and outflow vessel dilation, both a lower (0.1 μM) and a higher concentration (10 μM) of netarsudil had the opposite effect, resulting in IOP elevation and outflow vessel constriction .
Dosage Effects in Animal Models
In animal models, this compound has shown to produce large and durable IOP reductions that were sustained for at least 24 hours after once daily dosing . Transient, mild hyperemia was observed as the only adverse effect .
Metabolic Pathways
This compound is metabolized by esterases in the eye to its active metabolite, AR-13503 . Subsequent metabolism of netarsudil’s esterase metabolite, AR-13503, was not detectable .
Transport and Distribution
The clearance of this compound is strongly influenced by its low plasma concentrations following topical administration and absorption and high protein binding in human plasma .
Subcellular Localization
After instillation into the eye, this compound is cleaved by esterases in the cornea to AR-13503, which is the active metabolite . Concentrations reached in the blood plasma are so low that they are generally not detectable .
Preparation Methods
The preparation of AR-13324 involves the use of chiral ligand chiral induction synthesis. This method is preferred over traditional chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) methods due to its simplicity, lower cost, and higher yield. The process begins with the protection of hydroxyl groups in 4-(hydroxymethyl) phenylacetic acid using tert-butyldimethylsilyl chloride (TBSCl) or triisopropylsilyl chloride (TIPSCl) to obtain the crude compound .
Chemical Reactions Analysis
AR-13324 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include esterase inhibitors and isotopically-labeled internal standards. The compound is metabolized in vivo to its active metabolite AR-13503 and its enantiomer AR-13323. The major products formed from these reactions are AR-13503 and AR-13534, which is the enantiomer of AR-13503 .
Scientific Research Applications
AR-13324 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as an ocular hypotensive agent for the treatment of glaucoma and ocular hypertension. The compound has been shown to produce large reductions in intraocular pressure with a long duration of action and is well tolerated in normotensive rabbits and monkeys . Additionally, AR-13324 is used in preclinical studies to evaluate its efficacy and safety in lowering intraocular pressure in animal models .
Comparison with Similar Compounds
AR-13324 is unique due to its dual mechanism of action, which distinguishes it from other ocular hypotensive agents. Similar compounds include latanoprost, a prostaglandin analog, and other Rho kinase inhibitors. While latanoprost primarily increases uveoscleral outflow, AR-13324 increases trabecular outflow and decreases aqueous production, making it more effective in certain cases . Other similar compounds include AR-13323, AR-13503, and AR-13534, which are related enantiomers and metabolites of AR-13324 .
Properties
IUPAC Name |
[4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3.2CH4O3S/c1-18-3-10-25(19(2)13-18)28(33)34-17-20-4-6-21(7-5-20)26(15-29)27(32)31-24-9-8-23-16-30-12-11-22(23)14-24;2*1-5(2,3)4/h3-14,16,26H,15,17,29H2,1-2H3,(H,31,32);2*1H3,(H,2,3,4)/t26-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDRLKRHJOAQDC-FBHGDYMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.CS(=O)(=O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)[C@@H](CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.CS(=O)(=O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N3O9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301027773 | |
Record name | Netarsudil dimesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301027773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
645.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1422144-42-0 | |
Record name | Netarsudil mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422144420 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Netarsudil dimesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301027773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NETARSUDIL MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL756B1K0U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Netarsudil mesylate in lowering intraocular pressure (IOP)?
A1: this compound is a Rho kinase and norepinephrine transporter inhibitor. [, ] In humans, it lowers IOP primarily by increasing outflow facility and decreasing episcleral venous pressure. [, ] While studies in animal models have also shown a reduction in aqueous humor production, this effect has not yet been confirmed in humans. []
Q2: Are there any studies investigating the Aqueous Humor Dynamics (AHD) of this compound in humans?
A2: Yes, a study specifically designed to evaluate the AHD of this compound ophthalmic solution 0.02% in healthy volunteers was conducted. [] This study confirmed the IOP-lowering effect of the drug in humans.
Q3: Has this compound been formulated with other drugs for treating glaucoma?
A3: Yes, a new combination product containing this compound and Latanoprost has been introduced. [] While the abstract doesn't elaborate on the specifics of this combination, it suggests a potential synergistic effect or improved patient outcomes with the dual-drug formulation.
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